Isopropylamphetamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

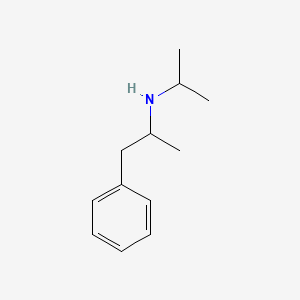

2D Structure

3D Structure

Properties

CAS No. |

33236-69-0 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-phenyl-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

InChI Key |

PJXXJRMRHFYMEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-isopropylamphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-isopropylamphetamine, a psychostimulant of the substituted amphetamine class. This document details the primary synthetic methodologies, including reductive amination and the Leuckart reaction, offering detailed experimental protocols. Furthermore, it outlines the analytical characterization of the synthesized compound using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are visualized using Graphviz diagrams for enhanced clarity and understanding.

Introduction

N-isopropylamphetamine, also known as 1-phenyl-N-(propan-2-yl)propan-2-amine, is a substituted phenethylamine (B48288) and an isomer of propylamphetamine.[1][2] The introduction of an isopropyl group to the amine reportedly reduces its stimulant activity while significantly increasing its duration of action.[2] A thorough understanding of its synthesis and characterization is crucial for forensic analysis, pharmacological research, and the development of new chemical entities. This guide presents two principal methods for its synthesis starting from phenyl-2-propanone (P2P), a common precursor.[3]

Synthesis of N-isopropylamphetamine

The synthesis of N-isopropylamphetamine can be effectively achieved through two primary routes: reductive amination of phenyl-2-propanone and the Leuckart reaction. Both methods are widely applicable in the synthesis of amines.

Reductive Amination

Reductive amination involves the reaction of a ketone (phenyl-2-propanone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[4][5] Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[1][5]

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl-2-propanone (1 equivalent) and isopropylamine (B41738) (1.5 equivalents) in a suitable solvent such as methanol (B129727) or ethanol.

-

Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The solvent is then removed by rotary evaporation to yield the crude N-isopropylamphetamine free base. Further purification can be achieved by vacuum distillation.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[6] When reacting phenyl-2-propanone with N-isopropylformamide or a mixture of isopropylamine and formic acid at high temperatures, N-formyl-N-isopropylamphetamine is formed as an intermediate, which is then hydrolyzed to yield the final product.[7][8]

-

Reaction Setup: In a flask equipped for distillation, combine phenyl-2-propanone (1 equivalent) with an excess of N-isopropylformamide or a mixture of isopropylamine (2-3 equivalents) and formic acid (2-3 equivalents).

-

Heating: Heat the mixture to 160-180°C. Water and other volatile byproducts will distill off. The reaction is typically continued for several hours.

-

Hydrolysis of the Intermediate: After cooling, the reaction mixture containing the N-formyl intermediate is hydrolyzed by refluxing with an aqueous acid solution (e.g., hydrochloric acid).

-

Basification and Extraction: The acidic solution is cooled and then made basic with a strong base (e.g., sodium hydroxide). The liberated N-isopropylamphetamine free base is then extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and the solvent is evaporated. The crude product is then purified by vacuum distillation.

A patent describing the asymmetric synthesis of related phenylisopropylamines reports yields of approximately 60%.[9]

Synthesis of N-isopropylamphetamine Hydrochloride

For easier handling, purification, and storage, the free base of N-isopropylamphetamine is often converted to its hydrochloride salt.

Experimental Protocol: Salt Formation

-

Dissolve the purified N-isopropylamphetamine free base in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, while stirring until precipitation is complete.

-

Collect the precipitated N-isopropylamphetamine hydrochloride by filtration.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain a crystalline solid.[10]

Data Presentation

The following tables summarize the key quantitative data for N-isopropylamphetamine and its hydrochloride salt.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Appearance | Colorless oil (free base) |

| Boiling Point | Not definitively reported |

| N-isopropylamphetamine Hydrochloride | |

| Molecular Formula | C₁₂H₂₀ClN |

| Molecular Weight | 213.75 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not definitively reported |

Table 1: Physical and Chemical Properties of N-isopropylamphetamine and its Hydrochloride Salt.[11][12]

Characterization

The synthesized N-isopropylamphetamine must be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[13]

-

¹H NMR: The proton NMR spectrum of N-isopropylamphetamine is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the methine and methyl protons of the propyl chain, and the methine and methyl protons of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.1 - 7.3 | Multiplet | 5H | C₆H₅- |

| CH-N (isopropyl) | 2.8 - 3.0 | Septet | 1H | -CH(CH₃)₂ |

| CH-N (propyl) | 2.6 - 2.8 | Sextet | 1H | -CH(CH₃)CH₂- |

| CH₂-Ph | 2.4 - 2.6 | Multiplet | 2H | -CH₂-C₆H₅ |

| CH₃ (propyl) | 1.0 - 1.2 | Doublet | 3H | -CH(CH₃)- |

| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹H NMR Spectral Data for N-isopropylamphetamine.

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic C (quaternary) | ~140 | C-1 of Phenyl |

| Aromatic CH | 126 - 129 | C-2, C-3, C-4 of Phenyl |

| CH-N (propyl) | ~55-60 | -CH(CH₃)CH₂- |

| CH-N (isopropyl) | ~45-50 | -CH(CH₃)₂ |

| CH₂-Ph | ~40-45 | -CH₂-C₆H₅ |

| CH₃ (propyl) | ~20 | -CH(CH₃)- |

| CH₃ (isopropyl) | ~23 | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for N-isopropylamphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for both the identification and purity assessment of volatile compounds. The gas chromatogram will show the retention time of N-isopropylamphetamine, and the mass spectrum will provide its fragmentation pattern, which is a molecular fingerprint.[14]

-

Expected Fragmentation: The electron ionization (EI) mass spectrum of N-isopropylamphetamine is expected to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the nitrogen atom. The base peak is anticipated to be at m/z 86, resulting from the cleavage of the bond between the alpha and beta carbons of the propyl side chain, forming the [CH(CH₃)NHCH(CH₃)₂]⁺ ion. Another significant fragment would be the tropylium (B1234903) ion at m/z 91, characteristic of compounds containing a benzyl (B1604629) group.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

-

Expected Absorptions: The IR spectrum of N-isopropylamphetamine is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.[17]

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-N stretch: In the 1020-1250 cm⁻¹ region.

-

C-H bend (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, indicative of the substitution pattern of the aromatic ring.

-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 (weak-medium) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aliphatic Chains | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1020 - 1250 |

Table 4: Key Infrared Absorption Frequencies for N-isopropylamphetamine.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathways for N-isopropylamphetamine.

Caption: General experimental workflow for synthesis.

Caption: Workflow for hydrochloride salt formation.

Conclusion

This technical guide has detailed the synthesis and characterization of N-isopropylamphetamine. The reductive amination and Leuckart reaction provide viable synthetic routes from phenyl-2-propanone. The described analytical techniques—NMR, GC-MS, and IR spectroscopy—are essential for the unambiguous identification and purity assessment of the final product. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. Further research to determine a definitive melting point for the hydrochloride salt and to obtain high-resolution spectral data would be beneficial for the complete characterization of this compound.

References

- 1. gctlc.org [gctlc.org]

- 2. Isopropylamphetamine - Wikipedia [en.wikipedia.org]

- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formetorex - Wikipedia [en.wikipedia.org]

- 9. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 10. [On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound hydrochloride | C12H20ClN | CID 213535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of Isopropylamphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamphetamine is a psychostimulant belonging to the substituted amphetamine class. It is characterized by an isopropyl group attached to the nitrogen atom of the amphetamine backbone. This structural modification results in a pharmacological profile distinct from amphetamine and methamphetamine, notably a reduced stimulant activity and a significantly prolonged duration of action.[1][2] This technical guide provides a comprehensive overview of the predicted mechanism of action of this compound, drawing upon established principles of amphetamine pharmacology and structure-activity relationship (SAR) studies of related N-substituted amphetamines. Due to a lack of specific quantitative binding and functional data for this compound in the current scientific literature, this guide synthesizes information from analogous compounds to project its likely interactions with key molecular targets. The primary mechanisms of action for amphetamines, and therefore predicted for this compound, involve the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), as well as the Trace Amine-Associated Receptor 1 (TAAR1).

Core Mechanism of Action at Monoamine Transporters

The principal pharmacological effects of amphetamines are mediated by their interaction with presynaptic monoamine transporters. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Amphetamines, including presumably this compound, act as substrates for these transporters.[3][4][5] This leads to a multi-faceted disruption of normal neurotransmitter homeostasis:

-

Competitive Reuptake Inhibition: By binding to the transporters, amphetamines competitively inhibit the reuptake of endogenous monoamines.

-

Transporter-Mediated Efflux (Reverse Transport): Upon being transported into the presynaptic neuron, amphetamines induce a conformational change in the transporters, causing them to reverse their direction of transport. This results in the non-vesicular release of monoamines from the cytoplasm into the synaptic cleft.[6]

-

Disruption of Vesicular Storage: Inside the neuron, amphetamines interfere with the vesicular monoamine transporter 2 (VMAT2), leading to the leakage of neurotransmitters from synaptic vesicles into the cytoplasm. This increases the cytoplasmic concentration of monoamines, making them more available for reverse transport by DAT, NET, and SERT.

Structure-Activity Relationships of N-Alkyl Amphetamines

While specific data for this compound is unavailable, SAR studies on a series of N-alkylated amphetamines provide valuable insights into how the isopropyl substitution likely influences its activity at monoamine transporters. Generally, increasing the size of the N-alkyl substituent on the amphetamine scaffold tends to decrease potency at DAT and NET and can shift the pharmacological profile from a substrate (releaser) to an inhibitor (blocker).[3][4][5]

-

Dopamine Transporter (DAT): Increasing N-alkyl chain length from methyl to ethyl, propyl, and butyl on 4-methylamphetamine has been shown to decrease potency and eliminate substrate activity at DAT.[5]

-

Norepinephrine Transporter (NET): A similar trend is observed at NET, where N-methyl and N-ethyl analogs act as substrates, while N-propyl and N-butyl analogs do not.[5]

-

Serotonin Transporter (SERT): The effect on SERT is more complex, with some studies showing that increased N-alkyl chain length can augment relative potency at this transporter.[7]

Based on these trends, it is hypothesized that the isopropyl group, being bulkier than a methyl group, will reduce this compound's potency as a dopamine and norepinephrine releaser compared to amphetamine and methamphetamine.

Quantitative Data for Related N-Substituted Amphetamines

The following table summarizes in vitro data for amphetamine, methamphetamine, and other relevant N-substituted amphetamines to provide a comparative context for the predicted activity of this compound. Note: No specific quantitative data for this compound was found in the reviewed literature.

| Compound | Transporter | Assay Type | Value (nM) | Species | Reference |

| Amphetamine | DAT | IC50 (Uptake Inhibition) | ~30 - 640 | Rat/Human | [3][7] |

| NET | IC50 (Uptake Inhibition) | ~7 - 100 | Rat/Human | [3][7] | |

| SERT | IC50 (Uptake Inhibition) | ~3800 - 38000 | Rat/Human | [3][7] | |

| Methamphetamine | DAT | IC50 (Uptake Inhibition) | ~82 - 500 | Human | [4][7] |

| NET | IC50 (Uptake Inhibition) | ~1.3 - 100 | Rat/Human | [4][7] | |

| SERT | IC50 (Uptake Inhibition) | ~20700 | Human | [7] | |

| N-Ethylamphetamine | DAT | IC50 (Uptake Inhibition) | 410 | Rat | [3] |

| NET | IC50 (Uptake Inhibition) | 260 | Rat | [3] | |

| SERT | IC50 (Uptake Inhibition) | 1600 | Rat | [3] | |

| N-Propylamphetamine | DAT | IC50 (Uptake Inhibition) | 1200 | Rat | [4] |

| NET | IC50 (Uptake Inhibition) | 1000 | Rat | [4] | |

| SERT | IC50 (Uptake Inhibition) | 1300 | Rat | [4] |

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor (GPCR) that is activated by trace amines and various amphetamine-related compounds.[8][9] Activation of TAAR1 modulates monoaminergic neurotransmission, generally acting as a brake on the system.

TAAR1 Signaling Pathways

Upon activation by an agonist like amphetamine, TAAR1 can couple to multiple G-proteins, primarily Gαs and Gα13, initiating distinct downstream signaling cascades.[8]

-

Gαs Pathway: Activation of the Gαs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). PKA-mediated phosphorylation of DAT can lead to the internalization of the transporter, reducing dopamine reuptake capacity.[10]

-

Gα13 Pathway: Coupling to Gα13 activates the small GTPase RhoA. This pathway is also implicated in the regulation of transporter trafficking.[8]

-

Protein Kinase C (PKC) Involvement: TAAR1 signaling also involves Protein Kinase C (PKC). PKC-mediated phosphorylation of DAT is a key step in inducing the reverse transport of dopamine (efflux).[10][11]

The following diagram illustrates the signaling pathways associated with amphetamine activation of TAAR1.

References

- 1. This compound [a.osmarks.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [PDF] N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability | Semantic Scholar [semanticscholar.org]

- 4. Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAAR1 - Wikipedia [en.wikipedia.org]

- 11. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

In Vitro Analysis of Isopropylamphetamine: A Methodological and Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Isopropylamphetamine is a psychostimulant of the substituted amphetamine class, distinguished by an isopropyl group on the amine.[1][2][3] This structural feature is reported to decrease its stimulant activity while significantly extending its duration of action, rendering it less common in recreational contexts.[1][2][3] Despite its unique pharmacological profile, a comprehensive review of publicly available in vitro studies reveals a notable scarcity of specific quantitative data for this compound. This technical guide addresses this gap by providing a detailed overview of the essential in vitro methodologies required to characterize the pharmacological and toxicological profile of this compound. By presenting experimental protocols and comparative data from structurally related N-substituted amphetamines, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

Chemical Structure:

-

IUPAC Name: 1-phenyl-N-(propan-2-yl)propan-2-amine[3]

-

Molecular Formula: C₁₂H₁₉N[6]

-

Molar Mass: 177.291 g/mol [3]

Core In Vitro Pharmacological Assays

The primary molecular targets of amphetamines are the plasma membrane monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[9] Amphetamines can act as either inhibitors of reuptake or as substrates for the transporters, inducing non-exocytotic release (efflux) of neurotransmitters.[9]

Monoamine Transporter Binding Affinity

Binding affinity assays are crucial for determining the potency with which a compound binds to a specific transporter. This is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher affinity.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Synaptosomes:

-

Homogenize specific brain regions (e.g., striatum for DAT, frontal cortex for NET and SERT) from rodents in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

Incubate the synaptosomal preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration.

-

Add increasing concentrations of the test compound (this compound).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Comparative Data for N-Substituted Amphetamines (Kᵢ in µM)

| Compound | DAT | NET | SERT |

| Amphetamine | ~0.6 | ~0.1 | 20 - 40 |

| Methamphetamine | ~0.5 | ~0.1 | 10 - 40 |

| MDMA | 4.87 - 8.29 | 1.19 - 1.75 | 0.64 - 2.41 |

Note: Data compiled from studies on human and mouse transporters.[7][8]

Monoamine Transporter Uptake Inhibition

Functional assays that measure the inhibition of neurotransmitter uptake provide insight into the compound's ability to block the normal function of the transporter.

Experimental Protocol: [³H]Neurotransmitter Uptake Assay

-

Cell Culture and Transfection:

-

Use human embryonic kidney (HEK-293) cells or other suitable cell lines stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Culture the cells to an appropriate confluency in 24- or 48-well plates.

-

-

Uptake Assay:

-

Pre-incubate the cells with increasing concentrations of the test compound (this compound) in a physiological buffer.

-

Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Quantification:

-

Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

-

Comparative Data for N-Substituted Amphetamines (IC₅₀ in nM)

| Compound | DAT | NET | SERT |

| α-PVP | 12.8 | 14.2 | >10,000 |

| MDPV | 4.0 | 25.9 | 3305 |

Note: Data for pyrrolidinophenones, a class of synthetic stimulants, are provided for methodological context.[10]

Neurotransmitter Release Assays

To determine if a compound acts as a substrate and induces transporter-mediated efflux, neurotransmitter release assays are performed.

Experimental Protocol: [³H]Neurotransmitter Efflux Assay

-

Cell Preparation and Loading:

-

Use transfected cell lines or synaptosomes as described above.

-

Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine) by incubating them in the presence of the radiotracer.

-

Wash the cells to remove extracellular radiotracer.

-

-

Efflux Measurement:

-

Add increasing concentrations of the test compound (this compound) to the pre-loaded cells.

-

Collect the extracellular buffer at various time points.

-

Measure the amount of radioactivity released into the buffer using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the EC₅₀ value, which is the concentration of the test compound that elicits 50% of the maximal release response.

-

Receptor Binding Profile

While monoamine transporters are the primary targets, amphetamines can also interact with various neurotransmitter receptors, which can modulate their overall pharmacological effects. A broad receptor screen is essential for a comprehensive understanding of a compound's activity.

Experimental Protocol: Receptor Binding Screen

-

Utilize commercially available services or in-house assays to screen the test compound against a panel of common CNS receptors (e.g., serotonergic (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C), dopaminergic (D₁, D₂), adrenergic (α₁, α₂), and others).

-

These assays are typically competitive radioligand binding assays similar to those described for monoamine transporters, using membrane preparations from cells expressing the receptor of interest.

Comparative Data for Ring-Substituted Amphetamines (Affinity in µM)

| Compound | 5-HT₁ₐ | 5-HT₁D | α₂-Adrenergic |

| MDA | 4-5 | 4-5 | 4-5 |

Note: Data for 3,4-Methylenedioxyamphetamine (MDA) in human cortex.[11]

In Vitro Cytotoxicity Assessment

Evaluating the potential for a compound to cause cell death is a critical component of its preclinical safety assessment.

Experimental Protocol: MTT Assay in Hepatocytes

-

Cell Culture:

-

Isolate primary hepatocytes from rodents or use a relevant cell line (e.g., HepG2).

-

Seed the cells in 96-well plates and allow them to adhere.

-

-

Compound Exposure:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a period to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Quantification:

-

Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

-

General Findings on Amphetamine Cytotoxicity:

-

Amphetamine-related compounds have been shown to induce concentration-dependent cytotoxicity in various cell lines, including primary hepatocytes and neuronal cells.[1][12]

-

Mechanisms of cytotoxicity can involve the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis.[1][13]

Visualized Workflows and Pathways

Diagrams

Caption: Workflow for a competitive radioligand binding assay.

Caption: Presumed mechanism of action for this compound.

Conclusion

While direct in vitro quantitative data for this compound remains elusive in publicly accessible literature, a clear path for its pharmacological and toxicological characterization exists. The methodologies outlined in this guide, from monoamine transporter interaction assays to cytotoxicity screens, provide a robust framework for future research. The comparative data from related N-substituted amphetamines offer a valuable context for interpreting novel findings. A thorough in vitro assessment is the foundational step toward understanding the unique properties of this compound and its potential effects. Researchers are encouraged to employ these established protocols to generate the much-needed empirical data for this compound.

References

- 1. Cytotoxic effects of 3,4-methylenedioxy-N-alkylamphetamines, MDMA and its analogues, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [a.osmarks.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 33236-69-0 [smolecule.com]

- 5. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation [mdpi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-dimethyl-thioamphetamine and methyl-thioamphetamine, two non-neurotoxic substrates of 5-HT transporters, have scant in vitro efficacy for the induction of transporter-mediated 5-HT release and currents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iris.unica.it [iris.unica.it]

Neurochemical Profile of Isopropylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the neurochemical effects of isopropylamphetamine, a psychostimulant of the substituted amphetamine class. This compound is structurally characterized by an isopropyl group attached to the nitrogen atom of the amphetamine backbone. This structural modification significantly influences its pharmacological profile, differentiating it from amphetamine and methamphetamine. This document synthesizes available data on its mechanism of action, interaction with monoamine transporters, and its effects on neurotransmitter systems. Due to a lack of specific quantitative data for this compound in the public domain, this guide draws upon structure-activity relationship (SAR) studies of closely related N-alkylated amphetamines to infer its likely neurochemical properties. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Mechanism of Action

This compound, like other amphetamine derivatives, primarily exerts its effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1][2] Its primary mechanism of action is the induction of reverse transport (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[1][2] This leads to a significant increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling.

The N-isopropyl substitution plays a critical role in modulating its activity. SAR studies on N-alkylated amphetamines consistently demonstrate that increasing the size of the N-alkyl substituent beyond a methyl or ethyl group tends to decrease the compound's potency as a dopamine and norepinephrine releaser.[3][4] Concurrently, this structural change can increase the relative potency for the serotonin transporter.[1][2] Therefore, this compound is predicted to be a less potent dopamine and norepinephrine releaser compared to amphetamine and methamphetamine, with a potentially more pronounced effect on serotonin release.

Signaling Pathway

The interaction of this compound with monoamine transporters initiates a cascade of events within the presynaptic terminal, leading to neurotransmitter release. The following diagram illustrates the proposed signaling pathway.

Quantitative Neurochemical Data

Table 1: Predicted in vitro Potency of this compound at Monoamine Transporters

| Transporter | Predicted Binding Affinity (Ki) | Predicted Uptake Inhibition (IC50) | Predicted Release (EC50) | Rationale/Supporting Evidence |

| DAT | Lower than amphetamine | Higher than amphetamine (less potent) | Higher than amphetamine (less potent); may act as a blocker rather than a releaser. | Increasing N-alkyl chain length to propyl in 4-methylamphetamine converts the compound from a releaser to a blocker at DAT.[3] |

| NET | Lower than amphetamine | Higher than amphetamine (less potent) | Higher than amphetamine (less potent); may act as a blocker rather than a releaser. | Increasing N-alkyl chain length to propyl in 4-methylamphetamine converts the compound from a releaser to a blocker at NET.[3] |

| SERT | Potentially higher than amphetamine | Potentially lower than amphetamine (more potent) | Potentially lower than amphetamine (more potent releaser). | Increasing N-alkyl chain length augments relative potency at SERT.[1][2] N-propyl-4-methylamphetamine is an efficacious releaser at SERT.[3] |

Note: "Lower" Ki/IC50/EC50 values indicate higher potency. The predictions are based on trends observed in SAR studies of related compounds and require experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurochemical effects of compounds like this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a radiolabeled monoamine from isolated nerve terminals (synaptosomes).

Experimental Workflow:

Protocol:

-

Synaptosome Preparation:

-

Dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) from a rat.

-

Homogenize the tissue in a sucrose-based buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend and purify the synaptosomes using a density gradient centrifugation method.

-

-

Release Assay:

-

Incubate the purified synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

-

Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Superfuse the loaded synaptosomes with a physiological buffer and collect fractions to establish a baseline release rate.

-

Introduce varying concentrations of this compound into the superfusion buffer and continue to collect fractions.

-

At the end of the experiment, lyse the synaptosomes to determine the total amount of radiolabel incorporated.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction.

-

Express the amount of radioactivity released in each fraction as a percentage of the total incorporated radioactivity.

-

Plot the peak release against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal release).

-

Conclusion

This compound is a psychostimulant whose neurochemical profile is shaped by its N-isopropyl substitution. Based on structure-activity relationship studies of analogous compounds, it is predicted to be a less potent dopamine and norepinephrine releaser than amphetamine, with a potentially enhanced activity at the serotonin transporter. This profile suggests a reduced stimulant effect and a different spectrum of psychoactive and physiological effects compared to more common amphetamines. Further direct experimental investigation is necessary to precisely quantify its binding affinities and releasing potencies at monoamine transporters to fully elucidate its pharmacological and toxicological properties. The provided experimental protocols offer a framework for conducting such essential research.

References

- 1. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships among some d-N-alkylated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Isopropylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamphetamine, a member of the substituted amphetamine class, possesses a stereogenic center, resulting in two enantiomers: (R)- and (S)-isopropylamphetamine. The pharmacological and toxicological profiles of these enantiomers can differ significantly, making enantioselective synthesis a critical aspect of research and development in this area. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on strategies that yield high enantiomeric purity. The information presented is intended for a specialist audience and details key experimental protocols, quantitative data from related syntheses, and logical workflows for achieving stereochemical control.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

-

Use of Chiral Auxiliaries: This classic and robust method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

-

Catalytic Asymmetric Synthesis: This modern approach utilizes a chiral catalyst to create the desired stereocenter from a prochiral substrate. This method is often more atom-economical than the use of stoichiometric chiral auxiliaries.

-

Enzymatic Kinetic Resolution: This strategy employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

This guide will delve into the practical application of these strategies for the synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis

A well-established method for the asymmetric synthesis of phenylisopropylamines involves the use of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, as a chiral auxiliary.[1] This approach relies on the formation of a diastereomeric intermediate that can be separated, followed by the removal of the chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary[1]

This protocol is a generalized procedure adapted from the synthesis of related phenylisopropylamines.

Step 1: Imine Formation

-

A mixture of phenylacetone (B166967) (1 equivalent) and either (R)-(+)- or (S)-(-)-α-methylbenzylamine (1 equivalent) is refluxed in a suitable solvent such as benzene.

-

Water is removed as it is formed, typically using a Dean-Stark apparatus, to drive the reaction to completion.

-

The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: Diastereoselective Reduction

-

The crude imine is dissolved in a protic solvent like methanol.

-

The solution is subjected to low-pressure hydrogenation (e.g., 50 psig) in the presence of a catalyst, such as Raney Nickel.

-

The reaction is monitored until hydrogen uptake ceases (typically within 24 hours).

-

The catalyst is removed by filtration.

-

The filtrate, containing the N-(α-phenethyl)isopropylamine diastereomers, is acidified with a solution of an appropriate acid (e.g., HCl in methanol) to precipitate the diastereomeric salts.

-

The diastereomers are separated by fractional crystallization.

Step 3: Hydrogenolysis (Removal of Chiral Auxiliary)

-

The desired diastereomerically pure N-(α-phenethyl)isopropylamine salt (1 equivalent) is dissolved in methanol.

-

A 10% Palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is hydrogenated at approximately 50 psig until the reaction is complete (typically within 48 hours).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the enantiomerically pure this compound salt.

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

References

Metabolic Profiling of Isopropylamphetamine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamphetamine, a psychostimulant of the substituted amphetamine class, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the in vitro metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall toxicological assessment. This technical guide provides a comprehensive overview of the in vitro metabolic profiling of this compound, detailing key metabolic pathways, experimental protocols for their elucidation, and a summary of available quantitative data to guide further research and development.

The primary metabolic transformations of N-substituted amphetamines, including this compound, are N-dealkylation and aromatic hydroxylation. The major enzyme responsible for these oxidative reactions is CYP2D6, a polymorphic enzyme that can lead to interindividual variations in metabolism. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes are the primary tools for characterizing these metabolic pathways.

Key Metabolic Pathways

The in vitro metabolism of this compound is expected to proceed via two main pathways, consistent with other N-substituted amphetamines:

-

N-Deisopropylation: This pathway involves the enzymatic removal of the isopropyl group from the nitrogen atom, leading to the formation of amphetamine. This reaction is catalyzed by CYP enzymes, with CYP2D6 being a key contributor.

-

Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the phenyl ring, typically at the para (4-) position, to form 4-hydroxy-isopropylamphetamine. CYP2D6 is also the primary enzyme responsible for this transformation.

Further metabolism of the primary metabolites can occur, including the hydroxylation of the amphetamine metabolite to 4-hydroxyamphetamine.

Quantitative Data Summary

Table 1: Michaelis-Menten Kinetic Parameters for CYP2D6-Mediated Metabolism of Amphetamine Analogs

| Compound | Metabolic Reaction | Km (µM) | Vmax (nmol/mg protein/hr) | Source |

| p-Methoxyamphetamine (PMA) | O-Demethylation | 59.2 ± 22.4 | 29.3 ± 16.6 | [1] |

| Methamphetamine | 4-Hydroxylation | ~100 | Low |

Note: "Low" indicates that the formation was observed but at a slow rate. Specific values for Km and Vmax are highly dependent on the experimental conditions (e.g., specific recombinant enzyme batch, substrate concentration range).

Table 2: Inhibitory Constants (Ki) of Amphetamine Analogs for CYP2D6

| Compound | Ki (µM) |

| Amphetamine | 26.5 |

| Methamphetamine | 25 |

| MDMA | 1.8 |

| MMDA-2 | 0.17 |

Note: These values indicate the concentration of the compound required to produce 50% inhibition of CYP2D6 activity.

Table 3: Dissociation Constant (Ks) for this compound

| Compound | Ks (M) |

| This compound | 0.96 x 10⁻³ |

Note: The apparent dissociation constant (Ks) reflects the binding affinity of this compound to cytochrome P-450 in rat liver microsomes.

Experimental Protocols

The following are detailed methodologies for key experiments in the in vitro metabolic profiling of this compound.

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLMs)

Objective: To determine the rate of disappearance of this compound when incubated with HLMs.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (containing an internal standard, e.g., deuterated this compound)

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO), ensuring the final solvent concentration in the incubation is less than 1%.

-

In a microcentrifuge tube, add phosphate buffer (pH 7.4), HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and this compound at the desired final concentration (e.g., 1 µM).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

-

Time Course Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (typically 2-3 volumes).

-

-

Sample Processing:

-

Vortex the samples to mix thoroughly.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

-

Quantify the remaining concentration of this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg/mL microsomal protein).

-

Protocol 2: Metabolite Identification and Quantification by LC-MS/MS

Objective: To identify and quantify the major metabolites of this compound (amphetamine and 4-hydroxy-isopropylamphetamine).

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column (or similar)

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Reference standards for this compound, amphetamine, and 4-hydroxy-isopropylamphetamine

Procedure:

-

Method Development:

-

Develop a selective and sensitive LC-MS/MS method for the parent compound and its expected metabolites. This includes optimizing the chromatographic separation (gradient elution) and the mass spectrometric detection parameters in Multiple Reaction Monitoring (MRM) mode.

-

Determine the precursor and product ions for each analyte.

-

-

Calibration Curve:

-

Prepare a series of calibration standards of this compound and its metabolites in a matrix that mimics the final sample composition (e.g., quenched incubation buffer).

-

-

Sample Injection:

-

Inject the supernatant from the in vitro metabolism assay (from Protocol 1) onto the LC-MS/MS system.

-

-

Data Acquisition:

-

Acquire data in MRM mode.

-

-

Data Analysis:

-

Quantify the concentration of the parent compound and its metabolites at each time point by comparing their peak areas to the respective calibration curves.

-

The rate of disappearance of the parent compound and the rate of formation of the metabolites can then be calculated.

-

Protocol 3: Reaction Phenotyping using Recombinant CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.

Materials:

-

This compound

-

Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 expressed in a suitable system)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

Procedure:

-

Incubation:

-

Incubate this compound (at a single concentration, e.g., 1 µM) with individual recombinant CYP isoforms (e.g., 10-50 pmol/mL) and the NADPH regenerating system at 37°C for a fixed time (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction and process the samples as described in Protocol 1.

-

-

Analysis:

-

Analyze the depletion of this compound and the formation of metabolites by LC-MS/MS as described in Protocol 2.

-

-

Data Interpretation:

-

The CYP isoforms that show significant metabolism of this compound (i.e., a substantial decrease in the parent compound and/or formation of metabolites) are identified as the primary enzymes involved in its biotransformation.

-

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Primary metabolic pathways of this compound.

Caption: General experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolic profiling of this compound is essential for its preclinical characterization. The primary metabolic pathways are N-deisopropylation and aromatic hydroxylation, with CYP2D6 playing a central role. The provided experimental protocols offer a robust framework for investigating the metabolic stability, identifying metabolites, and determining the enzymatic basis of this compound's biotransformation. While specific kinetic data for this compound remains to be fully elucidated, the information on related compounds provides a valuable basis for predicting its metabolic behavior. Further studies are warranted to determine the precise Michaelis-Menten constants for the key metabolic reactions of this compound to enable more accurate predictions of its in vivo pharmacokinetics and potential for drug-drug interactions.

References

The Pharmacokinetics of N-Alkylated Amphetamine Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of N-alkylated amphetamine analogs, a class of compounds with significant interest in both therapeutic and illicit drug research. This document details their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

N-alkylation of the primary amine group of amphetamine produces a range of analogs with varying psychoactive and pharmacokinetic properties. The nature of the N-alkyl substituent profoundly influences the compound's lipophilicity, interaction with monoamine transporters, and metabolic fate, thereby altering its potency, duration of action, and potential for abuse. Understanding the structure-pharmacokinetic relationships within this class is crucial for the development of novel therapeutics and for forensic analysis.

Pharmacokinetic Profiles of N-Alkylated Amphetamine Analogs

The pharmacokinetic properties of amphetamine and its N-alkylated analogs are characterized by good oral bioavailability, a large volume of distribution, and extensive hepatic metabolism. The length and nature of the N-alkyl chain are key determinants of these parameters.

Absorption

Amphetamine and its analogs are weak bases and are generally well-absorbed after oral administration.[1] Their lipophilicity, which tends to increase with the size of the N-alkyl group, facilitates absorption across the gastrointestinal tract.

Distribution

These compounds readily cross the blood-brain barrier due to their lipophilic nature, leading to their central nervous system effects.[2] They exhibit a high volume of distribution (around 4 L/kg for amphetamine), indicating extensive tissue distribution.[1]

Metabolism

The primary route of metabolism for N-alkylated amphetamine analogs is hepatic, mediated largely by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6.[3][4] Key metabolic pathways include:

-

N-dealkylation: Removal of the N-alkyl group to yield amphetamine or a lower-order N-alkylated analog. This is a major pathway for many of these compounds.[4][5]

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring, most commonly at the para (4-) position.[3][4]

-

Oxidative deamination: Removal of the amine group, leading to the formation of a ketone.

The extent of N-dealkylation versus ring hydroxylation is influenced by the specific N-alkyl substituent. For instance, some studies have shown that while CYP2D6 can N-dealkylate certain N,N-dialkylated amphetamines, it may not significantly N-dealkylate simpler N-alkylamphetamines like N-ethylamphetamine (NEA) and N-butylamphetamine (NBA), favoring ring hydroxylation instead.[3][4][6]

Excretion

The parent drug and its metabolites are primarily excreted in the urine. The rate of renal excretion is highly dependent on urinary pH.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of N-alkylated amphetamine analogs. It is important to note that these values are compiled from various studies and experimental conditions may differ.

| Compound | Species | Dose and Route | Cmax | Tmax | Half-life (t½) | Bioavailability (F) | Primary Metabolites | Reference(s) |

| Amphetamine | Human | 10 mg oral | 20-30 ng/mL | 2-3 h | 10-13 h | High | 4-hydroxyamphetamine, norephedrine | [1][2][7] |

| Rat | 1 mg/kg i.p. | ~100 ng/mL | 0.5 h | ~2 h | - | 4-hydroxyamphetamine | [8] | |

| Methamphetamine | Human | 10 mg oral | ~20 ng/mL | 2.9 h | 9-12 h | ~70% | Amphetamine, 4-hydroxymethamphetamine | [7] |

| N-Ethylamphetamine | Human | Oral | - | - | - | - | Amphetamine (5-18% of dose) | [1] |

| N-Propylamphetamine | Rat | i.p. | - | - | - | - | Amphetamine (10-20% of dose) | [2][8] |

Data presented as approximate values or ranges due to variability across studies. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; i.p.: Intraperitoneal.

Experimental Protocols

This section details common methodologies employed in the pharmacokinetic analysis of N-alkylated amphetamine analogs.

In Vivo Pharmacokinetic Study in Rodents

A representative experimental protocol for determining the pharmacokinetic profile of an N-alkylated amphetamine analog in rats is outlined below. Rodent models, such as rats and mice, are frequently used in preclinical pharmacokinetic studies.[9][10]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after a single administration.

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[11]

Housing and Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week before the experiment.

Dosing:

-

The test compound is dissolved in a suitable vehicle (e.g., sterile saline or polyethylene (B3416737) glycol).

-

Animals are administered a single dose of the compound, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. Oral gavage can also be used to assess oral bioavailability.

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

-

Samples are typically collected from the tail vein or via a cannulated jugular vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis: Plasma concentrations of the parent drug and its major metabolites are plotted against time. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental or compartmental analysis software.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the sensitive and specific quantification of amphetamine analogs in biological matrices.

Objective: To quantify the concentration of an N-alkylated amphetamine analog in plasma samples.

Materials:

-

Plasma samples

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Extraction solvent (e.g., tert-butyl methyl ether)

-

Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To 1 mL of plasma, add a known amount of the internal standard.

-

Alkalinize the sample with a base (e.g., 0.4 N sodium hydroxide).

-

Add a salt solution (e.g., saturated sodium chloride) to improve extraction efficiency.

-

-

Liquid-Liquid Extraction:

-

Add the extraction solvent (e.g., 5 mL of tert-butyl methyl ether).

-

Mix thoroughly (e.g., by rocking for 20 minutes).

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Add the derivatizing agent (e.g., 50 µL of MBTFA).

-

Heat the sample (e.g., at 70°C for 20 minutes) to facilitate the reaction. Derivatization improves the chromatographic properties and mass spectral characteristics of the amphetamine analogs.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 2 µL) of the derivatized sample into the GC-MS.

-

The compounds are separated on a capillary column and detected by the mass spectrometer.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

-

Mandatory Visualizations

Signaling Pathways

Amphetamine and its analogs exert their effects not only through interaction with monoamine transporters but also by activating the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[12][13] Activation of TAAR1 triggers downstream signaling cascades involving G-proteins.

Caption: TAAR1 signaling cascade activated by N-alkylated amphetamine analogs.

Experimental Workflows

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an N-alkylated amphetamine analog.

Caption: Workflow for an in vivo pharmacokinetic study.

Metabolic Pathways

The metabolic fate of N-alkylated amphetamine analogs is complex and involves several key enzymatic reactions.

Caption: Generalized metabolic pathways of N-alkylated amphetamine analogs.

References

- 1. Etilamfetamine - Wikipedia [en.wikipedia.org]

- 2. Propylamphetamine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propylamphetamine [medbox.iiab.me]

- 9. ijrpc.com [ijrpc.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amphetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical and Physical Properties of Isopropylamphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Isopropylamphetamine, also known as N-isopropylamphetamine, is a structural analogue of amphetamine with an isopropyl group attached to the nitrogen atom.[1][2] This substitution influences its physicochemical and pharmacological properties.

Chemical Identification

| Property | Value | Reference |

| IUPAC Name | 1-phenyl-N-(propan-2-yl)propan-2-amine | [2] |

| Synonyms | N-isopropylamphetamine | [1][2] |

| CAS Number | 33236-69-0 | |

| Molecular Formula | C₁₂H₁₉N | [1][2] |

| Molecular Weight | 177.29 g/mol | [1][2] |

| Canonical SMILES | CC(C)NC(C)CC1=CC=CC=C1 |

Physicochemical Data

Quantitative experimental data for several physical properties of this compound are not extensively reported. The following table summarizes available data and provides estimates based on related compounds.

| Property | Value | Notes | Reference |

| Boiling Point | 60-65 °C at 3 Torr | Experimental value under reduced pressure. | |

| Melting Point | Not available | As a freebase, it is likely a liquid at room temperature. The hydrochloride salt's melting point is not reported. | |

| Solubility | Soluble in water and organic solvents | Qualitative description. Quantitative data not available. | |

| pKa | ~9.8-9.9 | Estimated based on the pKa of amphetamine. This value indicates it is a weak base. | |

| logP | Not available | The isopropyl group is expected to increase lipophilicity compared to amphetamine. | [3] |

Synthesis

The synthesis of this compound can be achieved through several routes common for N-alkylation of amines. Two primary methods include:

-

Alkylation of Amphetamine: This involves the reaction of amphetamine with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to neutralize the resulting hydrohalic acid.

-

Reductive Amination: This method utilizes a ketone, phenylacetone (B166967) (P2P), which is reacted with isopropylamine (B41738) in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to form the secondary amine.

Analytical Methodologies

The analysis of this compound typically follows standard procedures for amphetamine-type substances, often requiring derivatization to improve chromatographic performance and detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of amphetamines. Derivatization is often employed to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis of this compound (as trifluoroacetyl derivative)

-

Sample Preparation: To 1 mL of a solution containing this compound, add an appropriate internal standard (e.g., amphetamine-d5). Adjust the pH to >10 with a suitable base (e.g., 1M NaOH).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a suitable sorbent.

-

Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 70°C for 20 minutes.

-

Reconstitution: Evaporate the derivatization mixture to dryness and reconstitute the residue in 100 µL of ethyl acetate.

-

GC-MS Analysis:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL, splitless mode.

-

Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for quantitative analysis.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of amphetamines and can be used for both qualitative and quantitative purposes. Chiral HPLC can be employed for enantiomeric separation.

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) in a suitable ratio (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 215 nm.

-

Injection Volume: 10 µL.

-

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Pharmacological Properties

The pharmacology of this compound is not as extensively studied as that of amphetamine or methamphetamine. However, its structural similarity allows for inferences based on the known structure-activity relationships (SAR) of N-substituted amphetamines.

Mechanism of Action

Like other amphetamines, this compound is expected to act as a central nervous system stimulant. Its primary mechanism of action is likely to be the elevation of extracellular levels of monoamine neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). This is achieved through several actions at the presynaptic terminal:

-

Inhibition of Monoamine Reuptake: Competitive inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Induction of Neurotransmitter Efflux: Reversal of transporter function, leading to the non-vesicular release of neurotransmitters from the presynaptic neuron.

-

Interaction with TAAR1: Amphetamines are known to be agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 initiates downstream signaling cascades that further modulate the function of monoamine transporters.

Structure-Activity Relationships

Studies on N-alkylated amphetamines have generally shown that increasing the size of the N-alkyl substituent beyond an ethyl group tends to decrease the stimulant potency and affinity for monoamine transporters.[4] Therefore, it is anticipated that this compound will exhibit lower binding affinities for DAT, NET, and SERT compared to amphetamine and methamphetamine. The larger isopropyl group may sterically hinder the optimal interaction with the transporter binding sites. However, the increased lipophilicity due to the isopropyl group may affect its pharmacokinetic properties, such as its volume of distribution and duration of action.[1][2][3]

Signaling Pathways

The interaction of amphetamines with TAAR1 is a key aspect of their mechanism of action. Activation of TAAR1 by amphetamines leads to the stimulation of G-proteins, primarily Gαs and Gα13. This initiates two main signaling cascades:

-

PKA Pathway: Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter, modulating its function.

-

RhoA Pathway: Gα13 activation leads to the activation of the small GTPase RhoA. The RhoA signaling pathway is involved in cytoskeletal rearrangements and can also influence transporter trafficking and function.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed signaling pathway of this compound in a monoaminergic neuron.

Experimental Workflows

Caption: General experimental workflows for the characterization of this compound.

Conclusion

This compound is a member of the substituted amphetamine class with distinct properties influenced by its N-isopropyl substitution. While a comprehensive dataset of its physicochemical and pharmacological properties is not yet fully established in the scientific literature, this guide provides a foundational understanding based on available data and the known characteristics of related compounds. The detailed experimental protocols outlined herein offer a roadmap for researchers to further investigate and quantify the specific properties of this compound. Future research should focus on obtaining precise measurements of its physical constants and, most importantly, its binding affinities and functional activities at monoamine transporters and TAAR1 to fully elucidate its pharmacological profile. Such data will be invaluable for a complete understanding of its potential effects and for the development of novel therapeutics.

References

- 1. This compound [a.osmarks.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships among some d-N-alkylated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropylamphetamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamphetamine, a psychostimulant of the substituted amphetamine class, presents a unique pharmacological profile characterized by a longer duration of action compared to its parent compound, amphetamine. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, synthesis, analytical methods, and pharmacological properties. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Chemical Identifiers and Properties

This compound is systematically known as 1-phenyl-N-(propan-2-yl)propan-2-amine.[1] It is a structural isomer of propylamphetamine.[1] The introduction of the isopropyl group significantly influences its physicochemical and pharmacological properties.

| Identifier | Value | Reference |

| CAS Number | 33236-69-0 | [1] |

| IUPAC Name | 1-phenyl-N-(propan-2-yl)propan-2-amine | [1] |

| Chemical Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | |

| Canonical SMILES | CC(C)NC(C)CC1=CC=CC=C1 | |

| PubChem CID | 213536 | [1] |

| ChemSpider ID | 185142 | [1] |

| InChI Key | PJXXJRMRHFYMEY-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for N-alkylation of primary amines. The two primary routes are reductive amination and direct alkylation of amphetamine.